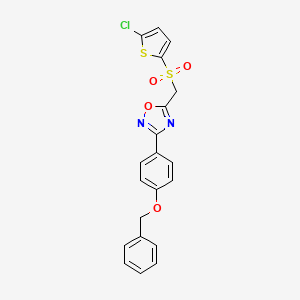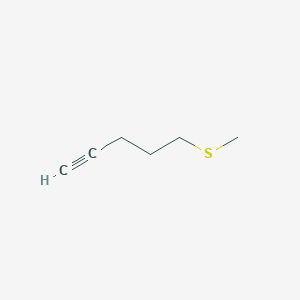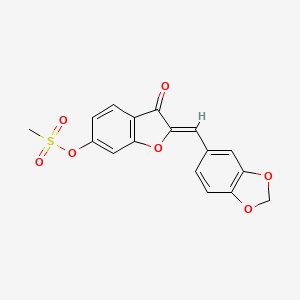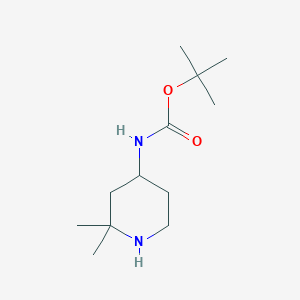
tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate, also known as Boc-4-aminopiperidine, is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in most organic solvents and is commonly used as a protecting group for amino acids in peptide synthesis.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate serves as a crucial intermediate in the synthesis of numerous biologically active compounds. For example, it plays a significant role in the development of omisertinib (AZD9291), a medication used for treating certain types of lung cancer. A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its application in pharmaceuticals and its high yield and efficiency in synthesis processes Zhao et al., 2017.
Catalysis in Cross-Coupling Reactions
The compound is also instrumental in catalysis, particularly in cross-coupling reactions. DeVasher, Moore, and Shaughnessy (2004) reported the use of water-soluble, sterically demanding alkylphosphines in palladium-catalyzed cross-coupling of aryl bromides, where tert-butyl-substituted ligands demonstrated significant activity improvements over traditional catalysts. This application underlines its role in enhancing the efficiency of chemical reactions, especially in aqueous solvents, thereby contributing to greener chemistry practices DeVasher, Moore, & Shaughnessy, 2004.
Development of Pesticide Analogues
Additionally, this compound is used in the synthesis of pesticide analogues. Brackmann et al. (2005) described its conversion into spirocyclopropanated analogues of Thiacloprid and Imidacloprid, showcasing its application in creating more effective and possibly safer agricultural chemicals. This work emphasizes the potential for developing new compounds with enhanced properties for pest control Brackmann et al., 2005.
Biodegradable Polymer Research
In material science, this compound contributes to the development of biodegradable polymers. Dewit and Gillies (2009) developed polymers that degrade via a cascade of intramolecular reactions, where the compound was used to introduce a protective end-cap, highlighting its utility in designing materials with controlled degradation properties for medical and environmental applications Dewit & Gillies, 2009.
Analytical Chemistry Applications
Furthermore, the compound finds applications in analytical chemistry, particularly in the determination of herbicide residues. Crespo-Corral et al. (2008) utilized a derivatization reaction involving tert-butyl compounds to improve the detection of carbamate, phenylurea, and phenoxy acid herbicides in water samples, demonstrating its relevance in environmental monitoring and safety assessments Crespo-Corral et al., 2008.
Propriétés
IUPAC Name |
tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-12(4,5)8-9/h9,13H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXRWSRIFNKWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785257-92-2 |
Source


|
| Record name | tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
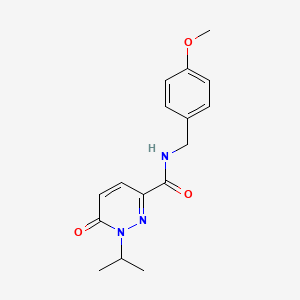
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)

![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)
![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)



![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)
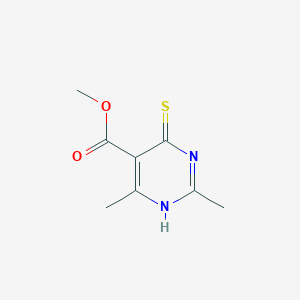
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)
